molecular formula C16H26N4O3 B5639876 (1R*,3S*)-3-(2-hydroxyethoxy)-7-[4-methyl-6-(methylamino)-2-pyrimidinyl]-7-azaspiro[3.5]nonan-1-ol

(1R*,3S*)-3-(2-hydroxyethoxy)-7-[4-methyl-6-(methylamino)-2-pyrimidinyl]-7-azaspiro[3.5]nonan-1-ol

Cat. No. B5639876
M. Wt: 322.40 g/mol
InChI Key: NXWYLNMOCSQWRQ-OLZOCXBDSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds like "(1R*,3S*)-3-(2-hydroxyethoxy)-7-[4-methyl-6-(methylamino)-2-pyrimidinyl]-7-azaspiro[3.5]nonan-1-ol" involves intricate synthetic pathways. One approach employs the double cyclization of O-acylated hydroxyamides to generate a new class of oxy-oxazolidinones, which may be related to the target compound's synthetic route (Nazarian & Forsyth, 2016). Efficient stereoselective synthesis methods have also been developed for related azaspiro compounds, indicating the potential for adaptable synthesis strategies for our target compound (Ibuka et al., 1981).

Molecular Structure Analysis

The molecular structure of azaspiro compounds, including the target molecule, often features complex spirocyclic frameworks that are of significant interest due to their unique chemical properties and potential biological activities. Research on similar compounds has elucidated their crystalline and molecular structures, providing insights into the stereochemical and conformational attributes that could influence the reactivity and interaction of the target molecule (Konovalova et al., 2014).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a wide range of chemical reactivities due to their unique structural features. Studies on related molecules have shown diverse reactivities, including acylation reactions and interactions with various reagents that could be relevant to understanding the chemical behavior of our target compound (Belikov et al., 2017).

Physical Properties Analysis

The physical properties of spirocyclic compounds are crucial for their characterization and application. Research has focused on synthesizing and analyzing the physical properties of similar compounds, providing a foundation for predicting the solubility, melting points, and other physical characteristics of the target molecule (Baylis et al., 1993).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of spirocyclic compounds like our target molecule, are influenced by their molecular structure. Investigations into related compounds have shed light on their chemical behavior, offering insights into potential reactivity patterns, stability under various conditions, and interactions with other chemical entities (Smith et al., 2016).

properties

IUPAC Name

(1R,3S)-3-(2-hydroxyethoxy)-7-[4-methyl-6-(methylamino)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-11-9-14(17-2)19-15(18-11)20-5-3-16(4-6-20)12(22)10-13(16)23-8-7-21/h9,12-13,21-22H,3-8,10H2,1-2H3,(H,17,18,19)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWYLNMOCSQWRQ-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3(CC2)C(CC3OCCO)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N2CCC3(CC2)[C@@H](C[C@@H]3OCCO)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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